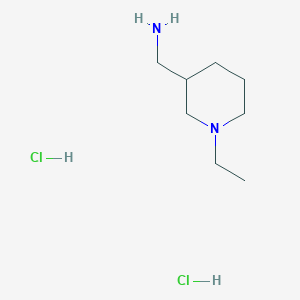
(1-Ethylpiperidin-3-yl)methanamine dihydrochloride
Übersicht
Beschreibung
(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with ethylpiperidine as the starting material.
Reaction Steps: The compound is synthesized through a series of reactions, including nitration , reduction , and alkylation .
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of specific catalysts.
Analyse Chemischer Reaktionen
(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form piperidinone derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions: Reagents such as hydrogen peroxide , sodium borohydride , and alkyl halides are commonly used in these reactions.
Major Products Formed: The major products include piperidinone , amine derivatives, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biological studies to understand the role of piperidine derivatives in biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which (1-Ethylpiperidin-3-yl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways :
Molecular Targets: The compound interacts with specific receptors and enzymes in biological systems.
Pathways: It modulates various biochemical pathways, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(1-Ethylpiperidin-3-yl)methanamine dihydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives such as 1-methylpiperidin-4-yl)methanamine dihydrochloride and 4-(3-methylpiperidin-1-yl)phenyl)methanamine dihydrochloride are structurally similar.
Uniqueness: The presence of the ethyl group at the 1-position of the piperidine ring distinguishes this compound from other piperidine derivatives, leading to different chemical and biological properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
(1-ethylpiperidin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-2-10-5-3-4-8(6-9)7-10;;/h8H,2-7,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYYCUOWIFLSBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(2,4-Difluorophenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1487508.png)










![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)


